molecular formula C9H13BrN4 B1271980 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane CAS No. 849021-44-9

1-(5-Bromopyrimidin-2-yl)-1,4-diazepane

Cat. No. B1271980
M. Wt: 257.13 g/mol
InChI Key: XKAYYTATJMNDJA-UHFFFAOYSA-N
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Description

The compound "1-(5-Bromopyrimidin-2-yl)-1,4-diazepane" is a derivative of diazepine, a seven-membered heterocyclic compound with two nitrogen atoms. Diazepines are of significant interest in medicinal chemistry due to their biological activities, including antitumor, serotonin 5-HT3, and dopamine D2 receptor antagonistic activities. The bromopyrimidinyl group suggests potential for enhanced lipophilicity and possibly increased binding affinity to biological targets .

Synthesis Analysis

The synthesis of diazepine derivatives often involves the reaction of triaminopyrimidines with various electrophiles. For instance, the reaction of 4,5,6-triaminopyrimidine with methylenedioxychalcones under microwave irradiation leads to the formation of pyrimido[4,5-b][1,4]diazepines with high regioselectivity . Similarly, the reaction of triaminopyrimidine with dimethylaminopropiophenones in ethanol yields aryl-dihydropyrimido[4,5-b][1,4]diazepines . These methods highlight the versatility of triaminopyrimidines as precursors for synthesizing various diazepine derivatives.

Molecular Structure Analysis

The molecular structure of diazepine derivatives can be elucidated using NMR spectroscopy and X-ray crystallography. These techniques provide insights into the regioselectivity of the synthesis reactions and the conformational preferences of the molecules. For example, X-ray crystallographic study of a related compound revealed the existence of two energetically stable conformers, which may contribute to its high affinity for both dopamine D2 and serotonin 5-HT3 receptors .

Chemical Reactions Analysis

Diazepine derivatives can undergo various chemical reactions depending on their substituents. For instance, diazepinone can be deoxygenated to form dihydropyrimido[1,4]diazepine with lithium aluminium hydride . Additionally, the introduction of electrophilic groups such as bromine atoms can enhance the binding affinity of these compounds to biological targets . The reactivity of these compounds towards electrophiles and reducing agents is crucial for their functionalization and optimization as potential therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. The presence of a bromopyrimidinyl group is likely to increase the lipophilicity of the compound, which can affect its pharmacokinetic properties, such as absorption, distribution, and membrane permeability. The regioselectivity of the synthesis and the stability of the diazepine ring are important for the development of compounds with desired biological activities . The ability to form stable complexes with bromine, as seen in related compounds, can also be leveraged for selective oxidation reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines, 1,4-Dizepanes, and 1,4-Diazocanes : A study reported the synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes using a catalyst-free synthesis method, highlighting the synthetic potential of compounds related to 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane (Mittersteiner et al., 2019).

Catalysis and Chemical Reactions

  • Nickel(II) Complexes of Sterically Modified Linear N4 Ligands : This study explored the catalytic activity of Ni(II) complexes with ligands, including variants of 1,4-diazepane. These complexes showed potential in catalyzing oxidation reactions (Sankaralingam et al., 2017).

Antitumor Applications

  • Potential Antitumor Agents : A research focused on the synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines, related to the compound , as potential antitumor agents. These compounds showed significant activity against various human tumor cell lines (Insuasty et al., 2008).

Imaging and Diagnostic Applications

  • Imaging of Pim Kinases in Cancer : The synthesis of [11C]CX-6258, a derivative of 1,4-diazepane, was reported for use as a PET tracer in imaging Pim kinases in cancer (Wang et al., 2015).

Crystallography and Molecular Structure Analysis

  • X-Ray Crystal Structure Determination : Studies have utilized compounds similar to 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane to determine crystal structures, aiding in understanding molecular conformations and interactions (Tingley et al., 2006).

Catalytic Applications

  • Hydroamination/Cyclization of Aminoalkenes : Research on rare earth metal alkyl and benzyl compounds with the 1,4,6-Trimethyl-6-pyrrolidin-1-yl-1,4-diazepane ligand has been conducted. These compounds were effective catalysts in the hydroamination/cyclization of aminoalkenes (Ge et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, “4-(5-Bromopyrimidin-2-yl)morpholine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN4/c10-8-6-12-9(13-7-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAYYTATJMNDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375498
Record name 1-(5-bromopyrimidin-2-yl)-1,4-diazepane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyrimidin-2-yl)-1,4-diazepane

CAS RN

849021-44-9
Record name 1-(5-Bromo-2-pyrimidinyl)hexahydro-1H-1,4-diazepine
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URL https://commonchemistry.cas.org/detail?cas_rn=849021-44-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-bromopyrimidin-2-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Bromopyrimidin-2-yl)[1,4]diazepane
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Synthesis routes and methods

Procedure details

A solution of 5-Bromo-2-chloro-pyrimidine (1.0 g, 5.1 mmol), [1,4]Diazepane (1.0 g, 10.2 mmol) in CH3CN (5.0 mL) was stirred at 50° C. for 3 hrs. Filter of the solid and the solution was washed with brine, and concentrated in vacuo to give the title product (1.1 g, 85%) as a brown solid. ESI MS m/z 258 (M+H+); 1H NMR (400 MHz, CDCl3) δ 8.22 (s, 2H), 3.77 (m, 4H), 2.97 (q, J=10 Hz, 2H), 2.81 (q, J=15 Hz, 2H), 2.02 (s, 1H) 1.83 (qt, J=15 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KA Bachovchin, A Sharma, S Bag… - Journal of medicinal …, 2018 - ACS Publications
Lapatinib, an approved epidermal growth factor receptor inhibitor, was explored as a starting point for the synthesis of new hits against Trypanosoma brucei, the causative agent of …
Number of citations: 25 pubs.acs.org
A Sharma - 2021 - search.proquest.com
Human African trypanosomiasis is a fatal disease caused by Trypanosoma brucei rhodesiense and T. b. gambiense which establish acute and chronic infection, respectively. This …
Number of citations: 2 search.proquest.com

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